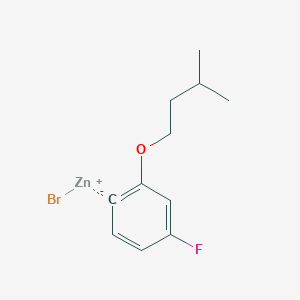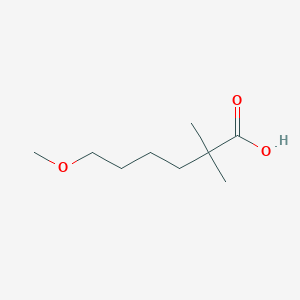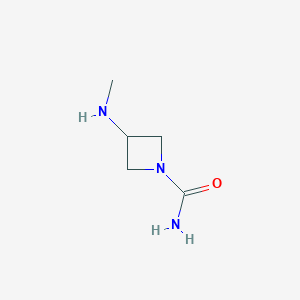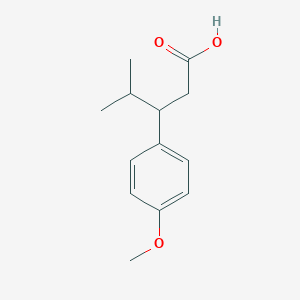
3-(4-Methoxyphenyl)-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-4-methylpentanoic acid is an organic compound with a molecular formula of C12H16O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-methoxyphenylboronic acid is coupled with 4-methylpentanoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors are sometimes employed to enhance reaction efficiency and reduce production time.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-4-methylpentanoic acid.
Reduction: 3-(4-Methoxyphenyl)-4-methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Methoxyphenyl)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and oxidative stress .
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the additional methyl group on the pentanoic acid chain.
4-Methoxyphenylacetic acid: Similar aromatic ring with a methoxy group but different side chain structure.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
3-(4-Methoxyphenyl)-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a methoxy group and a methyl-substituted pentanoic acid chain allows for diverse chemical reactivity and potential biological activities .
属性
分子式 |
C13H18O3 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(2)12(8-13(14)15)10-4-6-11(16-3)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,14,15) |
InChI 键 |
IJYNCBAHVKZWIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC(=O)O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
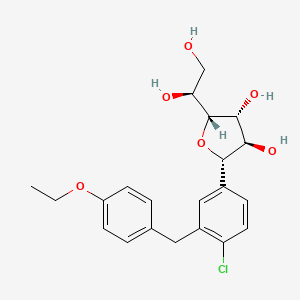
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
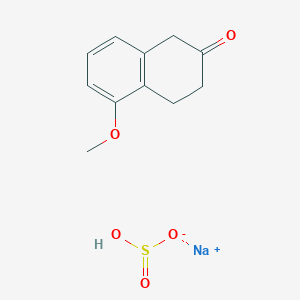
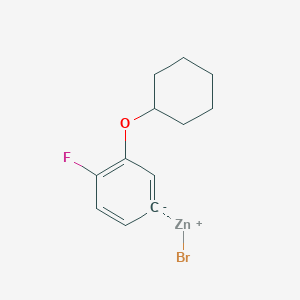
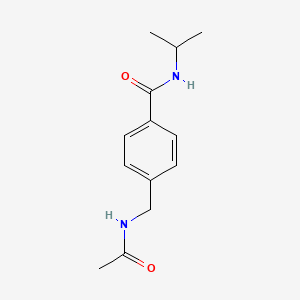

![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

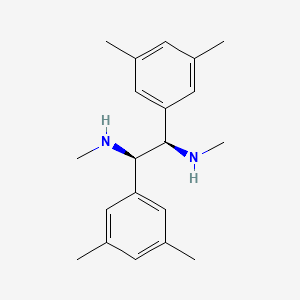
![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)
